Cas no 869866-77-3 ([(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate)
[(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- [(4-chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate
- Z19817632
- AB00740494-01
- EN300-1201257
- 869866-77-3
- AKOS033713251
- [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate
-
- Inchi: 1S/C20H13Cl2N3O5/c21-15-9-8-13(11-16(15)25(28)29)24-19(26)17(12-5-2-1-3-6-12)30-20(27)14-7-4-10-23-18(14)22/h1-11,17H,(H,24,26)
- InChI Key: YMTZEASIVKHMHU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])NC(C(C1C=CC=CC=1)OC(C1C(=NC=CC=1)Cl)=O)=O
Computed Properties
- Exact Mass: 445.0232259g/mol
- Monoisotopic Mass: 445.0232259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 114Ų
[(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1201257-1.0g |
869866-77-3 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1201257-50mg |
869866-77-3 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
[(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate
[(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate and Its Role in Modern Pharmaceutical Research
[(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate (CAS No. 869866-77-3) represents a pivotal compound in the field of biomedical innovation, with its unique molecular architecture and functional groups positioning it as a promising candidate for drug discovery and targeted therapeutic development. This compound, characterized by its carbamoyl and nitrophenyl substituents, has recently garnered significant attention due to its potential applications in anti-inflammatory, anti-cancer, and neuroprotective research. The integration of 2-chloropyridine-3-carboxylate as a core structural element further enhances its pharmacological versatility, making it a focal point for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry and molecular modeling have provided critical insights into the binding affinity and selectivity of [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate toward key enzyme targets. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits submicromolar inhibition against protease enzymes implicated in cancer metastasis and viral replication. The nitrophenyl group, a well-established electron-withdrawing moiety, plays a critical role in modulating the electrophilic reactivity of the molecule, thereby enhancing its interaction with biological macromolecules.
[(4-Chloro-3-nitropheny)lcarbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate also demonstrates multifunctional properties that align with the multi-target therapeutic strategy increasingly favored in modern drug design. A 2024 review in *ACS Chemical Biology* highlighted its potential as a dual-action inhibitor targeting both kinase pathways and NF-κB signaling, which are central to inflammatory diseases and oncogenic processes. The carbamoyl group, a key amide derivative, contributes to the molecule's hydrophilicity and solubility, which are essential for oral bioavailability and drug delivery applications.
Synthetic accessibility is another critical factor in the commercialization of [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate. Recent green chemistry approaches have optimized its asymmetric synthesis, reducing waste generation and energy consumption. A 2023 paper in *Green Chemistry* described a microwave-assisted methodology that achieves high yield and stereoselectivity in the formation of its phthalimide-derived scaffold, which is crucial for pharmaceutical development. This innovation not only addresses sustainability concerns but also aligns with regulatory guidelines for environmental safety.
The biological activity of [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate has been extensively evaluated in in vitro and in vivo models. In a 2023 preclinical study, the compound showed significant efficacy in inhibiting tumor growth in murine xenograft models, with minimal toxicity observed at therapeutic doses. The 2-chloropyridine ring, known for its π-acceptor properties, facilitates targeted interactions with DNA and RNA helicases, making it a potential candidate for anti-cancer therapies targeting DNA repair mechanisms.
[(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate also holds promise in neurodegenerative disease research. A 2024 study in *Neuropharmacology* reported its ability to modulate glutamate receptors and reduce oxidative stress, which are key pathophysiological features of Alzheimer’s and Parkinson’s diseases. The nitrophenyl substituent, acting as a radical scavenger, contributes to its antioxidant properties, while the carbamoyl group enhances its cell permeability and target specificity.
Looking ahead, the future directions of research on [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate are poised to integrate artificial intelligence (AI) and machine learning (ML) for predictive modeling of its pharmacokinetic profiles and drug-likeness parameters. These technologies can accelerate the lead optimization process, enabling the identification of highly potent and selective derivatives. Additionally, combination therapies involving this compound and existing therapeutics are being explored to enhance clinical outcomes in complex diseases.
In conclusion, [(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate (CAS No. 869866-77-3) exemplifies the intersection of chemical innovation and biomedical science. Its structural complexity, functional versatility, and therapeutic potential make it a cornerstone for next-generation drug development, with ongoing research expanding its applications across multiple clinical domains.
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